Ethyl 2-amino-2-ethylbutanoate
Overview
Description
Ethyl 2-amino-2-ethylbutanoate is an organic compound with the chemical formula C8H17NO2. It is a colorless to pale yellow liquid with a characteristic apple-like fragrance. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-ethylbutanoate can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of ethylamine with ethyl 2-bromobutanoate under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide or potassium carbonate are commonly employed
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Ethyl 2-amino-2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s amino group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Ethyl 2-amino-2-ethylbutanoate can be compared with other similar compounds such as:
- Ethyl 2-amino-2-methylbutanoate
- Ethyl 2-amino-2-propylbutanoate
- Ethyl 2-amino-2-butylbutanoate
These compounds share similar structural features but differ in the length and branching of their carbon chains. This compound is unique due to its specific ethyl substitution, which influences its physical and chemical properties .
Biological Activity
Ethyl 2-amino-2-ethylbutanoate (EEB) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, interactions with biological systems, and implications for drug development.
This compound is characterized by its molecular formula and structural features that include an ethyl group and an amino group attached to a butanoate backbone. This unique structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.
The biological activity of EEB can be attributed to several mechanisms:
- Nucleophilic Activity : The amino group in EEB can act as a nucleophile, participating in chemical reactions that form new bonds. This property is essential for its role in synthesizing biologically active molecules.
- Hydrogen Bonding : The presence of the amino group allows EEB to engage in hydrogen bonding with proteins and enzymes, potentially modulating their activity and influencing various biochemical pathways.
- Metabolic Pathways : EEB has been implicated in metabolic processes involving amino acid catabolism, which may result in the production of bioactive metabolites .
Pharmacological Potential
Research indicates that EEB may possess pharmacological properties relevant to drug development:
- Antioxidant Activity : Preliminary studies suggest that compounds similar to EEB exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Enzyme Modulation : EEB has shown potential in modulating enzyme activities, influencing metabolic pathways that are critical for maintaining cellular homeostasis.
Case Studies
- Exercise Performance Enhancement : A study examined the effects of a derivative of EEB on exercise performance. Although results indicated only modest improvements in performance metrics, the study highlighted the compound's potential as a dietary supplement aimed at enhancing athletic performance through nitric oxide modulation .
- Synthesis of Bioactive Compounds : EEB has been utilized as a building block in synthesizing various bioactive compounds, demonstrating its utility in pharmaceutical chemistry. Its role as an intermediate has been crucial in developing new therapeutic agents targeting specific diseases .
Comparative Analysis
The biological activity of EEB can be compared with similar compounds to highlight its unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-amino-2-methylbutanoate | Methyl group instead of ethyl | Moderate antioxidant effects |
Ethyl 2-amino-3-methylbutanoate | Additional methyl group | Enhanced enzyme modulation |
Ethyl 2-amino-3-phenylbutanoate | Phenyl substitution | Potential anti-inflammatory effects |
Properties
IUPAC Name |
ethyl 2-amino-2-ethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUIXFNNAURHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.